
4-Phenylpiperidin-4-amine
Overview
Description
4-Phenylpiperidin-4-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the fourth position of the piperidine ring
Biochemical Analysis
Biochemical Properties
4-Phenylpiperidin-4-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with opioid receptors, particularly the mu-opioid receptor, where it can act as an agonist or antagonist depending on its structural analogs . The interaction with these receptors involves binding to the active site, leading to conformational changes that modulate receptor activity. Additionally, this compound may interact with cytochrome P450 enzymes, influencing its metabolism and biotransformation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound can modulate neurotransmitter release by influencing opioid receptor signaling pathways . This modulation can lead to changes in cell signaling, gene expression, and cellular metabolism. For instance, activation of the mu-opioid receptor by this compound can inhibit adenylate cyclase activity, reducing cyclic AMP levels and altering downstream signaling cascades . These effects can impact pain perception, mood, and other physiological responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon binding to opioid receptors, this compound induces conformational changes that activate G-proteins, leading to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels . This results in decreased phosphorylation of protein kinase A substrates, ultimately affecting gene expression and cellular responses. Additionally, this compound may inhibit or activate other enzymes involved in its metabolic pathways, further influencing its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to desensitization of opioid receptors, reducing its efficacy over time . Long-term studies in vitro and in vivo have also indicated potential neurotoxic effects at high concentrations, necessitating careful monitoring of its use in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can produce analgesic effects by activating opioid receptors and modulating pain pathways . At higher doses, this compound can induce adverse effects such as respiratory depression, sedation, and potential toxicity . Threshold effects have been observed, where a minimal effective dose produces desired therapeutic effects, while exceeding this threshold can lead to significant adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted . The metabolic flux of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidin-4-amine typically involves the following steps:
Starting Material: The synthesis often begins with piperidine, which undergoes a series of reactions to introduce the phenyl group at the fourth position.
Amination: One common method involves the amination of 4-phenylpiperidine using reagents such as ammonia or primary amines under catalytic conditions.
Catalysts and Solvents: Catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol are frequently used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum is commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halogen atoms.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
4-Phenylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of analgesics and anesthetics.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-Phenylpiperidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, particularly those involving dopamine and serotonin, leading to potential effects on mood and pain perception.
Comparison with Similar Compounds
4-Phenylpiperidin-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the amine group in this compound provides unique reactivity and potential biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
4-phenylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGSBRGSKUXXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
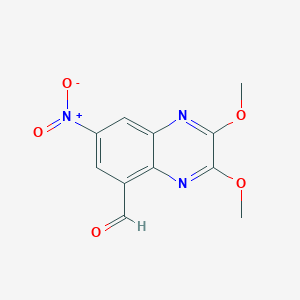
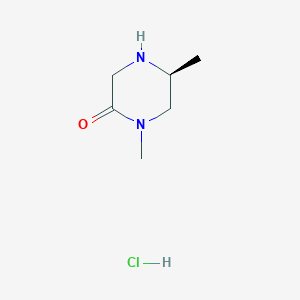

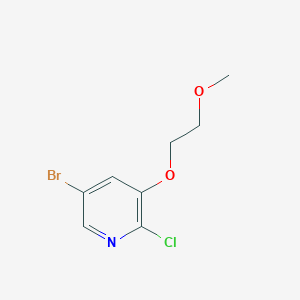
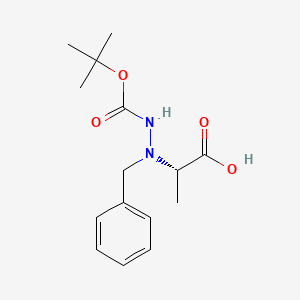

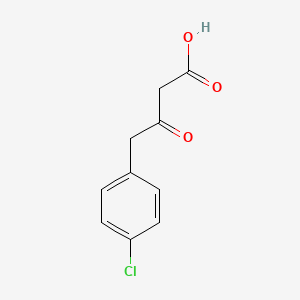
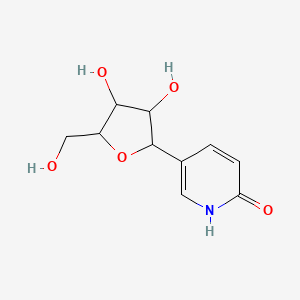
![4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol](/img/structure/B3112289.png)
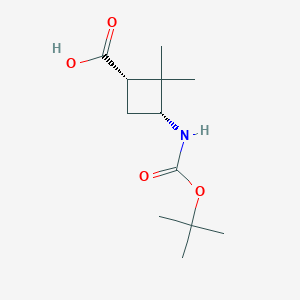

![Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate](/img/structure/B3112309.png)

![N-[(3-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112346.png)
